

Spectroscopic Characterization of FM04: A Technical Guide

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Compound of Interest		
Compound Name:	FM04	
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This technical guide provides an in-depth overview of the spectroscopic characterization of the novel compound **FM04**, a subject of interest in contemporary drug development research. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide includes comprehensive data interpretation, standardized experimental protocols, and graphical representations of workflows and molecular behaviors.

For the purpose of this guide, **FM04** is presented as a hypothetical small molecule, 4-fluoro-N-methylbenzamide, with the molecular formula C₈H₈FNO. The data and interpretations provided are representative of a compound with this structure.

Data Presentation

The quantitative spectroscopic data for **FM04** are summarized in the tables below for clarity and comparative analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **FM04**



¹H NMR (500 MHz, CDCl₃)	¹³ C NMR (125 MHz, CDCl ₃)		
Chemical Shift (δ, ppm)	Multiplicity & Integration	Chemical Shift (δ , ppm)	Description
7.95	dd, 2H	166.2	C=O (Amide Carbonyl)
7.15	t, 2H	164.5 (d, ¹JCF = 252 Hz)	Aromatic C-F
6.20	br s, 1H	130.8 (d, ³ JCF = 9 Hz)	Aromatic C-C=O
3.01	d, 3H	129.7 (d, ³ JCF = 8 Hz)	Aromatic CH (ortho to C=O)
115.8 (d, ² JCF = 22 Hz)	Aromatic CH (ortho to F)		
26.9	N-CH₃	_	

Abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, dd = doublet of double

Table 2: Mass Spectrometry Data for FM04

m/z	Relative Intensity (%)	Proposed Fragment
153	85	[M] ⁺ (Molecular Ion)
123	100	[M - NHCH ₃] ⁺
95	65	[M - CONHCH₃] ⁺
75	30	[C ₆ H ₄] ⁺

Table 3: Infrared (IR) Spectroscopy Data for FM04



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3350	Medium, Sharp	N-H Stretch (Secondary Amide)
3070	Weak	C-H Aromatic Stretch
2980	Weak	C-H Aliphatic Stretch
1665	Strong	C=O Stretch (Amide I)
1605, 1500	Medium	C=C Aromatic Ring Stretch
1550	Medium	N-H Bend (Amide II)
1255	Strong	C-F Stretch

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **FM04**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **FM04**.

Instrumentation: A standard 500 MHz NMR spectrometer.

Sample Preparation:

- Approximately 10-20 mg of FM04 was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1][2][3]
- The solution was transferred to a 5 mm NMR tube.[3][4]
- The sample was vortexed to ensure homogeneity.

¹H NMR Acquisition:

• The sample was placed in the NMR spectrometer.



- The magnetic field was locked onto the deuterium signal of the CDCl₃ solvent.[5]
- Shimming was performed to optimize the magnetic field homogeneity.[5]
- A standard one-pulse proton experiment was run with a 90° pulse.
- Typically, 16 scans were acquired with a relaxation delay of 1 second.

¹³C NMR Acquisition:

- A proton-decoupled ¹³C NMR spectrum was acquired.
- A larger number of scans (typically 1024) were accumulated to achieve an adequate signalto-noise ratio, owing to the low natural abundance of the ¹³C isotope.[6]
- The spectral width was set to encompass the expected range of carbon chemical shifts (0-220 ppm).[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **FM04**.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole analyzer.

Sample Preparation:

- A dilute solution of FM04 (approximately 1 mg/mL) was prepared in methanol.
- A small volume of the solution was introduced into the instrument via direct infusion.

Data Acquisition:

- The sample was vaporized and then ionized using a high-energy electron beam (typically 70 eV) in the EI source.[8][9]
- The resulting positively charged fragments were accelerated and separated by the quadrupole mass analyzer based on their mass-to-charge (m/z) ratio.[7]



• The detector recorded the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in FM04.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of solid FM04 was placed directly onto the ATR crystal.
- Pressure was applied to ensure good contact between the sample and the crystal.
- This method is often preferred for its simplicity and minimal sample preparation.[10]

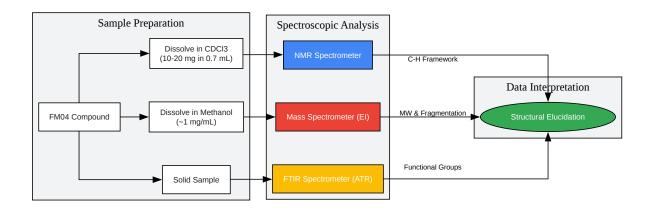
Data Acquisition:

- A background spectrum of the empty ATR crystal was collected to account for atmospheric and instrumental absorptions.[11]
- The sample spectrum was then recorded. The instrument passes a beam of infrared radiation through the sample.[10]
- The transmitted radiation was detected, and a Fourier transform was applied to the resulting interferogram to generate the infrared spectrum.[10]
- The spectrum was typically recorded in the range of 4000-400 cm⁻¹.[11]

Visualizations

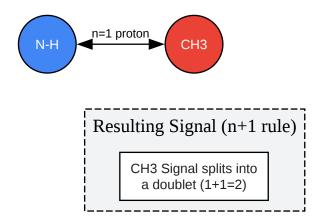
The following diagrams illustrate key workflows and concepts in the spectroscopic characterization of **FM04**.





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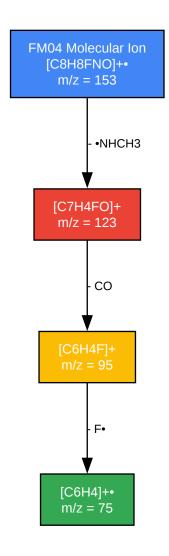
Figure 1. Experimental workflow for the spectroscopic characterization of FM04.



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Figure 2. Logical relationship of N-H to -CH₃ proton signal splitting in FM04.





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Figure 3. Proposed mass spectrometry fragmentation pathway for **FM04**.

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